1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
Description
The compound 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl heterocyclic core, a 3-chlorophenyl group, and a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-9-3-2-8-15(16)21-18(23)22(17-10-5-11-20-17)14-7-4-6-13(19)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGLFAVIACUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including the presence of a pyrrole moiety and multiple aromatic rings, suggest potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is , with a molecular weight of approximately 343.8 g/mol. The compound's structure includes:
- Urea Group : Facilitates hydrogen bonding with biological targets.
- Chlorophenyl Substituent : Enhances lipophilicity, potentially influencing binding affinity.
- Pyrrole Ring : Contributes to structural diversity and may affect receptor interactions.
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor modulator . It is hypothesized to interact with specific molecular targets such as kinases or proteases, thereby modulating critical cellular functions involved in various diseases, including cancer and inflammatory conditions.
Biological Activity Data
Research indicates that compounds similar to 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea exhibit significant biological activities. Here are some key findings:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibits tumor growth in vitro | |
| Antiinflammatory Effects | Reduces cytokine production | |
| Enzyme Inhibition | Targets specific kinases |
Case Studies
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea significantly inhibited cell proliferation, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through modulation of signaling pathways associated with cell survival.
- Antiinflammatory Effects : In a model of inflammation, this compound exhibited a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications to the phenyl groups or the urea moiety can significantly influence their pharmacological properties.
| Compound Name | Modifications | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea | Fluorine substitution | Enhanced enzyme inhibition |
| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(methylphenyl)urea | Methyl group addition | Improved lipophilicity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The target compound’s 3,4-dihydro-2H-pyrrol-5-yl group distinguishes it from other urea derivatives:
- Piperazine-based analogs (HBK series): Compounds like HBK14–HBK19 feature piperazine cores with phenoxy-alkyl chains, targeting CNS receptors (e.g., serotonin/dopamine) due to piperazine’s affinity for neurotransmitter systems .
- Pyrrolidine vs. Piperazine/Thiazole : The pyrrolidine core in the target compound may confer distinct metabolic stability and solubility compared to piperazine or thiazole-containing analogs.
Substituent Effects on Pharmacological Profiles
Table 1: Substituent Comparison and Molecular Properties
Key Observations:
- Electron-Withdrawing Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups balance electronic effects, possibly optimizing receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
